2-{[(Benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol
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Overview
Description
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is a complex organic compound with the molecular formula C15H22N2O5 and a molecular weight of 310.3 g/mol . This compound is characterized by the presence of benzyloxycarbonyl and tert-butoxycarbonyl groups, which are commonly used as protecting groups in organic synthesis.
Preparation Methods
The synthesis of 2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted under specific conditions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and prodrugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect amino groups during chemical reactions, preventing unwanted side reactions. These protecting groups can be selectively removed under mild conditions, allowing for the controlled release of the active compound . The pathways involved include nucleophilic substitution and deprotection reactions.
Comparison with Similar Compounds
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. Similar compounds include:
N-Benzyloxycarbonyl-L-glutamic acid gamma-tert-butyl ester: Used in peptide synthesis.
(2S)-2-{(Benzyloxy)carbonylamino}-3-{1-(tert-butoxy)carbonyl-1H-indol-3-yl}propanoic acid: Another compound with similar protecting groups. These compounds share similar chemical properties but differ in their specific applications and molecular structures.
Properties
Molecular Formula |
C15H22N2O5 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
benzyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-13(19)16-17(9-10-18)14(20)21-11-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,16,19) |
InChI Key |
WTVQUGDIJRLSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CCO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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